molecular formula C36H54O2 B155948 (3beta)-Stigmast-5-en-3-yl benzoate CAS No. 1900-52-3

(3beta)-Stigmast-5-en-3-yl benzoate

Cat. No. B155948
CAS RN: 1900-52-3
M. Wt: 518.8 g/mol
InChI Key: WFQRUMHMFCGSRO-XKKOIZAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants and is known for its numerous health benefits. It is a type of phytosterol, which is a plant-based cholesterol that has been shown to have cholesterol-lowering properties.

Mechanism of Action

The mechanism of action of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is not fully understood. However, it is believed to work by inhibiting the absorption of cholesterol in the intestines. It may also work by reducing inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-cancer and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

One advantage of using ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safe and natural compound. However, one limitation is that it may not be readily available in large quantities, which can make it difficult to conduct large-scale experiments.

Future Directions

There are numerous future directions for research on ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to investigate its potential use in the treatment of diabetes. Additionally, research can be conducted to determine the optimal dosage and administration of ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate for various health conditions.
Conclusion:
In conclusion, ((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate is a natural compound found in various plants that has numerous health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as cholesterol-lowering effects. While there are some limitations to using this compound in lab experiments, there are numerous future directions for research that can further elucidate its potential health benefits.

Scientific Research Applications

((3beta)-Stigmast-5-en-3-yl benzoate)-Stigmast-5-en-3-yl benzoate has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have cholesterol-lowering effects, which can help reduce the risk of cardiovascular disease.

properties

CAS RN

1900-52-3

Product Name

(3beta)-Stigmast-5-en-3-yl benzoate

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3/t25-,26-,29+,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

WFQRUMHMFCGSRO-XKKOIZAZSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Other CAS RN

1900-52-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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